molecular formula C10H11NO3 B3150949 methyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 69948-64-7

methyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B3150949
CAS RN: 69948-64-7
M. Wt: 193.2 g/mol
InChI Key: BZSSQPOUVNSCGF-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate” and "MFCD21337271" .


Synthesis Analysis

The synthesis of this compound involves the use of sodium methoxide. The compound 2-(2,2,2-Trichloroacetyl)-1,5,6,7-tetrahydro-4H-indol-4-one is dissolved in methanol, then sodium methoxide is added to the solution, and the mixture is stirred at room temperature for 5 hours . The reaction mixture is then diluted with hydrochloric acid, and the aqueous layer is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give methyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string "COC(=O)C1=CC2=C(N1)CCCC2=O" . This indicates that the compound has a carboxylate group attached to a methyl group, and a tetrahydroindole ring with a ketone functional group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with sodium hydride in N,N-dimethyl-formamide to form a new compound . It can also react with (2-trimethylethylsilylethoxy)methyl chloride .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 193.07389321 g/mol . The topological polar surface area of the compound is 59.2 Ų .

Scientific Research Applications

Antitumor and Anticancer Properties

Indole derivatives have garnered attention for their potential in cancer therapy. “Methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate” may exhibit antitumor and anticancer effects. Researchers explore its ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor signaling pathways .

Antimicrobial Activity

Indoles possess antimicrobial properties, making them valuable in combating bacterial, fungal, and viral infections. Investigating the efficacy of our compound against specific pathogens could yield promising results for drug development .

Inhibition of Guanylate Cyclase

Guanylate cyclase plays a crucial role in cellular signaling pathways. Some indole derivatives, including our compound, have been studied as potential inhibitors of guanylate cyclase. Understanding their mechanism of action and specificity is essential for therapeutic applications .

Cardiovascular Applications

Indole derivatives have been associated with cardiovascular benefits. Our compound might exhibit cardiotonic effects, affecting heart contractility or vasodilation. Further research could explore its potential in managing heart-related conditions .

Anti-Inflammatory Properties

Indole-based molecules often display anti-inflammatory activity. Investigating whether “methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate” modulates inflammatory pathways could provide insights into its therapeutic potential for inflammatory disorders .

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. While our compound is not IAA, its structural similarity to indole suggests it might influence plant growth, development, and responses to environmental cues .

properties

IUPAC Name

methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h5,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSSQPOUVNSCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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